molecular formula C9H13NO2 B043869 2-Amino-1-(4-methoxyphenyl)ethanol CAS No. 55275-61-1

2-Amino-1-(4-methoxyphenyl)ethanol

Cat. No. B043869
CAS RN: 55275-61-1
M. Wt: 167.2 g/mol
InChI Key: LQEPONWCAMNCOY-UHFFFAOYSA-N
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Patent
US06787635B2

Procedure details

2-Amino-1-(4-methoxyphenyl)ethanol was prepared according to the procedure of Evans et al., J. Org. Chem., 39, 914 (1974) by cyanosilylation of 4-methoxybenzaldehyde followed by lithium aluminum hydride reduction. The crude aminoalcohol (36.9 g) was dissolved in 150 mL of hot ethanol on a steam bath. To this mixture was slowly added 12.83 g of fumaric acid. The precipitated salt was filtered and washed with additional ethanol. Recrystallization from methanol provided greater than 99% pure 2:1 amine:fumarate salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.9 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
12.83 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6](C=O)=[CH:5][CH:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:17]O.C(O)(=O)/C=C/C(O)=O.[CH2:27]([OH:29])[CH3:28]>>[NH2:17][CH2:28][CH:27]([C:6]1[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[OH:29] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
36.9 g
Type
reactant
Smiles
NO
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
12.83 g
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated salt was filtered
WASH
Type
WASH
Details
washed with additional ethanol
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
NCC(O)C1=CC=C(C=C1)OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.